4-Chloro-2,6-dibromotoluene: Technical Guide to a Strategic Scaffold
4-Chloro-2,6-dibromotoluene: Technical Guide to a Strategic Scaffold
CAS Number: 196712-73-9 Formula: C₇H₅Br₂Cl Molecular Weight: 284.38 g/mol [1][2][3]
Executive Summary
4-Chloro-2,6-dibromotoluene is a highly specialized tri-halogenated aromatic intermediate used primarily in the synthesis of complex pharmaceuticals, agrochemicals, and functional materials.[3][4] Its value lies in its orthogonal reactivity profile : the presence of two distinct halogen types (bromine and chlorine) in chemically non-equivalent positions allows for sequential, regioselective functionalization.[3][4]
This guide details the physicochemical architecture, synthesis protocols, and critical reactivity patterns of this compound, specifically highlighting its utility as a scaffold for Suzuki-Miyaura cross-couplings and lithium-halogen exchange reactions.[3][4]
Molecular Architecture & Physiochemical Profile[3][4]
Structural Analysis
The molecule features a toluene core substituted with a chlorine atom at the para position (C4) and bromine atoms at both ortho positions (C2, C6).[3][4]
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Steric Environment: The C1-Methyl group is flanked by two bulky bromine atoms.[3][4] This "ortho-di-substitution" creates significant steric strain and hindrance around the methyl group, which influences the rotational barrier of the methyl group and the accessibility of the bromine atoms during catalytic cycles.[3]
-
Electronic Effects:
-
C4-Chlorine: Exerts an inductive withdrawing effect (-I) but is mesomerically donating (+M).[3][4] It deactivates the ring towards further electrophilic substitution but is stable enough to survive mild lithiation conditions.[3][4]
-
C2,6-Bromines: Provide sites for selective activation.[3][4] Their position ortho to the methyl group makes them sterically congested, requiring specialized ligands for palladium-catalyzed couplings.[3][4]
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Physiochemical Properties Table
Note: Experimental data for this specific isomer is rare; values below include predicted ranges based on structural analogs (e.g., 2,6-dibromotoluene).[4]
| Property | Value / Description | Note |
| Physical State | Crystalline Solid | Likely low-melting (approx. 40–60 °C) due to symmetry.[3][4] |
| Solubility | High in DCM, THF, Toluene | Insoluble in water.[3][4] |
| Reactivity Rank | Br (C2/6) > Cl (C4) | For Pd-catalyzed oxidative addition.[3][4] |
| Lithiation | Selective at C2/C6 | Kinetic control via Li-Halogen exchange.[3][4] |
Synthetic Pathway (Protocol)
The most robust industrial and laboratory route to 4-Chloro-2,6-dibromotoluene is the electrophilic aromatic bromination of 4-chlorotoluene.[3] The methyl group activates the ortho positions (2,6), while the para position is already blocked by chlorine.[3][4]
Reaction Scheme
Substrate: 4-Chlorotoluene
Reagents: Bromine (
Detailed Laboratory Protocol
Caution: Bromine is highly corrosive and toxic.[3][4] Perform all operations in a fume hood.
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (vented to a caustic scrubber to trap HBr), and a pressure-equalizing addition funnel.
-
Charging: Add 4-chlorotoluene (1.0 equiv) and FeBr₃ (0.05 equiv) to the flask. If using solvent, add dry DCM (2–3 mL per mmol substrate).[3][4]
-
Bromination: Heat the mixture to 40 °C (or mild reflux). Dropwise add Bromine (2.2 equiv) over 1 hour.[3][4] The solution will evolve HBr gas.[3][4]
-
Completion: Stir at 40–50 °C for 4–6 hours. Monitor reaction progress via GC-MS or TLC (Hexanes). Look for the disappearance of the mono-bromo intermediate.[3][4]
-
Quench: Cool to room temperature. Pour the mixture into a saturated aqueous solution of Sodium Bisulfite (
) to quench excess bromine (color changes from red/brown to yellow/clear). -
Workup: Extract with DCM (
). Wash combined organics with water and brine.[3][4] Dry over anhydrous .[3][4] -
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexanes or purify via silica gel chromatography (100% Hexanes) to yield the product as a white/off-white solid.[3][4]
Reactivity & Functionalization Logic
The core utility of 4-Chloro-2,6-dibromotoluene is its ability to undergo sequential functionalization .[3] The bromines are more reactive than the chlorine, but their steric hindrance (ortho to methyl) requires careful catalyst selection.[3][4]
Diagram 1: Selective Functionalization Pathways
This diagram illustrates the divergence in reactivity between Palladium-catalyzed coupling and Lithium-Halogen exchange.[3][4]
Caption: Divergent reaction pathways. Lithium exchange allows mono-functionalization; Pd-catalysis typically drives bis-coupling due to similar Br reactivity.[3]
Critical Reactivity Insights[3]
-
Lithium-Halogen Exchange (The "Scalpel"):
-
Suzuki-Miyaura Coupling (The "Hammer"):
-
Under standard conditions (Pd(PPh₃)₄, Na₂CO₃), both bromine atoms will likely react to form a 2,6-diaryl derivative.[3][4]
-
Selectivity: To achieve mono-coupling at C2, one must use a deficit of boronic acid (0.9 equiv) and a bulky ligand (e.g., XPhos or SPhos) to manage the steric hindrance near the methyl group.[3][4]
-
Handling & Safety Protocol
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[3][4] |
| Eye Irritation | H319 | Causes serious eye irritation.[3][4] |
| STOT-SE | H335 | May cause respiratory irritation.[3][4] |
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive—store in amber vials.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3347380, 4-Chloro-2,6-dibromotoluene.[3][4] Retrieved from [Link][3][4]
-
Smith, M. B., & March, J. (2007).[3][4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[3][4] Wiley-Interscience.[3][4] (General reference for electrophilic aromatic substitution and directing effects).
Sources
- 1. 4-Chloro-2,6-dibromotoluene | C7H5Br2Cl | CID 3347380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. capotchem.com [capotchem.com]
- 3. 4-Bromo-2-chlorotoluene | C7H6BrCl | CID 2735554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Dibromo-4-chlorophenol | C6H3Br2ClO | CID 21394 - PubChem [pubchem.ncbi.nlm.nih.gov]
